
Application Notes and Protocols: Broussonin E
Treatment of RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Broussonin E

Cat. No.: B15605827 Get Quote
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Introduction
Broussonin E, a phenolic compound isolated from Broussonetia kanzinoki, has demonstrated

significant anti-inflammatory properties in studies involving RAW 264.7 macrophage cells.[1]

This document provides detailed application notes and experimental protocols for researchers

investigating the effects of Broussonin E on this cell line. The protocols outlined below are

based on established methodologies for studying inflammatory responses in macrophages.

RAW 264.7 is a murine macrophage cell line derived from a tumor induced by the Abelson

murine leukemia virus.[2] These cells are a widely used in vitro model for studying

inflammation, host-pathogen interactions, and immune responses due to their functional

stability and ability to perform phagocytosis.[2] Upon stimulation with lipopolysaccharide (LPS),

RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO),

tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3][4]

Broussonin E has been shown to suppress the production of these pro-inflammatory

molecules while enhancing the expression of anti-inflammatory mediators.[1][5] The underlying

mechanism of action involves the modulation of key signaling pathways, specifically the

inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of the

Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway.[1]

[5][6]
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Data Presentation
The following tables summarize the quantitative data on the effects of Broussonin E on LPS-

stimulated RAW 264.7 macrophages.

Table 1: Effect of Broussonin E on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7

Cells

Mediator
Broussonin E
Concentration

Method of
Detection

Result Reference

TNF-α Dose-dependent ELISA
Inhibition of LPS-

induced release
[5]

IL-1β Dose-dependent qRT-PCR

Inhibition of LPS-

induced mRNA

expression

[1]

IL-6 Dose-dependent qRT-PCR

Inhibition of LPS-

induced mRNA

expression

[1]

iNOS Dose-dependent
Western Blot,

qRT-PCR

Inhibition of LPS-

induced protein

and mRNA

expression

[1]

COX-2 Dose-dependent
Western Blot,

qRT-PCR

Inhibition of LPS-

induced protein

and mRNA

expression

[1]

Table 2: Effect of Broussonin E on Anti-inflammatory Mediators in LPS-Stimulated RAW 264.7

Cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b15605827?utm_src=pdf-body
https://www.benchchem.com/product/b15605827?utm_src=pdf-body
https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://pubmed.ncbi.nlm.nih.gov/31171272/
https://pubmed.ncbi.nlm.nih.gov/31171272/
https://pubmed.ncbi.nlm.nih.gov/31171272/
https://pubmed.ncbi.nlm.nih.gov/31171272/
https://www.benchchem.com/product/b15605827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mediator
Broussonin E
Concentration

Method of
Detection

Result Reference

IL-10 Dose-dependent qRT-PCR
Enhanced mRNA

expression
[1]

CD206

(Mannose

Receptor)

Dose-dependent qRT-PCR
Enhanced mRNA

expression
[1]

Arginase-1 (Arg-

1)
Dose-dependent qRT-PCR

Enhanced mRNA

expression
[1]

Table 3: Effect of Broussonin E on Signaling Pathways in LPS-Stimulated RAW 264.7 Cells

Signaling
Molecule

Broussonin E
Treatment

Method of
Detection

Result Reference

p-ERK Dose-dependent Western Blot

Inhibition of LPS-

induced

phosphorylation

[1]

p-p38 MAPK Dose-dependent Western Blot

Inhibition of LPS-

induced

phosphorylation

[1]

p-JNK MAPK Not specified Western Blot

No significant

inhibition of LPS-

induced

phosphorylation

[5]

JAK2 Not specified Western Blot Activation [1]

STAT3 Not specified Western Blot Activation [1]
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This protocol describes the basic culture of RAW 264.7 macrophages and the general

procedure for treatment with Broussonin E and/or LPS.

Materials:

RAW 264.7 cell line

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine

Serum (FBS) and 1% Penicillin-Streptomycin

Broussonin E (stock solution in DMSO)

Lipopolysaccharide (LPS) from E. coli

Phosphate Buffered Saline (PBS)

Cell scraper

Incubator (37°C, 5% CO₂)

Protocol:

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin in a humidified incubator at 37°C with 5% CO₂.[7]

For subculturing, gently scrape the adherent cells.[7]

Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a

desired density and allow them to adhere overnight.

Pre-treat the cells with various concentrations of Broussonin E (dissolved in culture

medium) for 1-2 hours. A vehicle control (DMSO) should be included.

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time

period (e.g., 24 hours for cytokine measurements).[8]

After incubation, collect the cell culture supernatant for analysis of secreted mediators

(e.g., NO, TNF-α) and/or lyse the cells for RNA or protein extraction.
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Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of Broussonin E are not due to

cytotoxicity.

Materials:

RAW 264.7 cells

96-well plate

Broussonin E

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Protocol:

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to

adhere overnight.

Treat the cells with various concentrations of Broussonin E for 24 hours.

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4

hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)
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This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture

supernatant.

Materials:

RAW 264.7 cells

24-well plate

Broussonin E

LPS

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (for standard curve)

96-well plate

Microplate reader

Protocol:

Seed RAW 264.7 cells in a 24-well plate and treat with Broussonin E and LPS as

described in Protocol 1.

After 24 hours of LPS stimulation, collect the cell culture supernatant.[8]

Prepare a standard curve using known concentrations of sodium nitrite.

In a 96-well plate, mix 50 µL of the supernatant (or standard) with 50 µL of Griess Reagent

Part A and incubate for 10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room

temperature, protected from light.

Measure the absorbance at 540 nm.
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Calculate the nitrite concentration in the samples using the standard curve.

Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the mRNA expression of target genes.

Materials:

RAW 264.7 cells

6-well plate

Broussonin E

LPS

RNA extraction kit (e.g., TRIzol)

cDNA synthesis kit

SYBR Green Master Mix

Gene-specific primers (e.g., for TNF-α, IL-1β, IL-6, iNOS, COX-2, IL-10, CD206, Arg-1,

and a housekeeping gene like β-actin)

Real-time PCR system

Protocol:

Seed RAW 264.7 cells in a 6-well plate and treat with Broussonin E and LPS.

After the desired stimulation time (e.g., 6-12 hours for cytokine mRNA), lyse the cells and

extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers. A typical

thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of

denaturation, annealing, and extension.
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Analyze the results using the comparative Ct (ΔΔCt) method, normalizing the expression

of the target gene to the housekeeping gene.

Western Blotting
This protocol is used to detect the protein levels and phosphorylation status of target proteins.

Materials:

RAW 264.7 cells

6-well plate

Broussonin E

LPS

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against iNOS, COX-2, p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-

STAT3, STAT3, β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:
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Seed RAW 264.7 cells in a 6-well plate and treat with Broussonin E and LPS. For

phosphorylation studies, a short LPS stimulation time (e.g., 30 minutes) is often used.[9]

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities and normalize to a loading control like β-actin.
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Caption: Signaling pathways affected by Broussonin E in LPS-stimulated RAW 264.7

macrophages.
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Caption: General experimental workflow for studying Broussonin E effects on RAW 264.7

cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31171272/
https://pubmed.ncbi.nlm.nih.gov/31171272/
https://pubmed.ncbi.nlm.nih.gov/31171272/
https://www.cytion.com/Knowledge-Hub/Cell-Line-Insights/RAW-264.7-Cell-Line-in-Macrophage-and-Immunology-Research/
https://www.mdpi.com/1420-3049/28/11/4395
https://pubmed.ncbi.nlm.nih.gov/35612604/
https://pubmed.ncbi.nlm.nih.gov/35612604/
https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://www.oipub.com/paper/67610722
https://bcrj.org.br/celula/raw-2647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4191610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4191610/
https://www.researchgate.net/figure/Anti-inflammatory-related-signal-pathway-and-Cytokines-on-the-RAW-2647-cells-A-Raw_fig2_353813609
https://www.benchchem.com/product/b15605827#broussonin-e-treatment-of-raw-264-7-macrophages
https://www.benchchem.com/product/b15605827#broussonin-e-treatment-of-raw-264-7-macrophages
https://www.benchchem.com/product/b15605827#broussonin-e-treatment-of-raw-264-7-macrophages
https://www.benchchem.com/product/b15605827#broussonin-e-treatment-of-raw-264-7-macrophages
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b15605827?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

